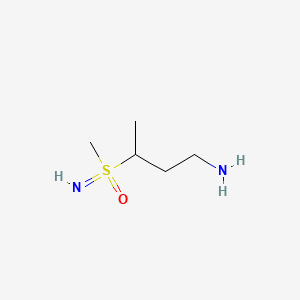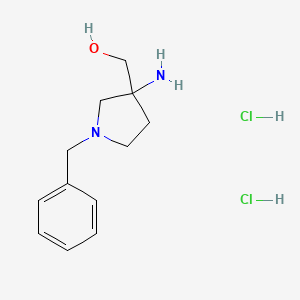
(2R)-1-(4-cyclopropylphenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(4-cyclopropylphenyl)propan-2-amine, or (2R)-CPP, is a chiral amine compound that has been heavily studied in the scientific community due to its potential applications in a variety of fields. This compound has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry, among other areas. (2R)-CPP is a chiral amine, meaning that it has two non-superimposable mirror image forms, and this property has made it an attractive option for organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
((2R)-1-(4-cyclopropylphenyl)propan-2-amine)-CPP has been studied for its potential applications in a variety of fields. In organic synthesis, it has been studied for its ability to catalyze enantioselective reactions. It has also been studied for its potential use in medicinal chemistry, as it has been shown to have anti-inflammatory and anti-cancer properties. In addition, ((2R)-1-(4-cyclopropylphenyl)propan-2-amine)-CPP has been studied for its potential use in biochemistry, as it has been shown to be a useful reagent in the synthesis of chiral amino acids.
Wirkmechanismus
The mechanism of action of ((2R)-1-(4-cyclopropylphenyl)propan-2-amine)-CPP is not fully understood, but it is believed to involve the formation of a complex between the compound and a target molecule. This complex is then thought to undergo a series of chemical reactions, leading to the desired product. In addition, ((2R)-1-(4-cyclopropylphenyl)propan-2-amine)-CPP has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays an important role in inflammation and cancer.
Biochemical and Physiological Effects
((2R)-1-(4-cyclopropylphenyl)propan-2-amine)-CPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase-2 (LOX-2), both of which are involved in inflammation and cancer. In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative properties.
Vorteile Und Einschränkungen Für Laborexperimente
((2R)-1-(4-cyclopropylphenyl)propan-2-amine)-CPP has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high selectivity and yield when used in organic synthesis reactions. In addition, it is relatively inexpensive and easy to obtain. However, one of the main limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
While ((2R)-1-(4-cyclopropylphenyl)propan-2-amine)-CPP has been extensively studied, there are still many potential future directions for research. One potential direction is to further investigate its mechanism of action and its potential applications in medicinal chemistry. In addition, further research could be done to explore its potential use in biochemistry, as well as its potential applications in other fields. Finally, further research could be done to investigate its potential toxicity and side effects.
Synthesemethoden
((2R)-1-(4-cyclopropylphenyl)propan-2-amine)-CPP can be synthesized through a variety of methods, with the most common being the reductive amination of a chiral aldehyde. This method involves the reaction of a chiral aldehyde, such as ((2R)-1-(4-cyclopropylphenyl)propan-2-amine)-1-(4-cyclopropylphenyl)propanal, with an amine, such as cyclopropylmethylamine, in the presence of a reducing agent such as sodium cyanoborohydride. This method is often used due to its high yield and selectivity. Other methods of synthesis include the reaction of a chiral aldehyde with an amine in the presence of a strong base, such as sodium hydroxide, and the reaction of a chiral alcohol with an amine in the presence of a strong acid, such as hydrochloric acid.
Eigenschaften
IUPAC Name |
(2R)-1-(4-cyclopropylphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)8-10-2-4-11(5-3-10)12-6-7-12/h2-5,9,12H,6-8,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHQTPYZJPPMMZ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(4-cyclopropylphenyl)propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)



![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)



![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)